Nicotinamide, N-(2-pyridyl)-

Beschreibung

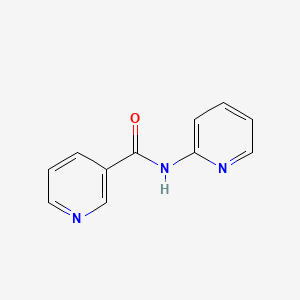

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-pyridin-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-8H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPXKRALPFXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157125 | |

| Record name | Nicotinamide, N-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13160-07-1 | |

| Record name | N-2-Pyridinyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13160-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide, N-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013160071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide, N-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for N 2 Pyridyl Nicotinamide and Its Derivatives

General Synthetic Strategies for Nicotinamide (B372718) Derivatives

The construction of the amide bond in nicotinamide derivatives is a cornerstone of their synthesis. Several key strategies, including condensation reactions, acylation and thioacylation processes, cyclization reactions, and carbon-nitrogen bond-forming reactions like reductive amination and nucleophilic aromatic substitution, are widely employed.

Condensation Reactions

Condensation reactions represent a direct and fundamental approach to forming the amide linkage in nicotinamide derivatives. This typically involves the reaction of a nicotinic acid derivative, often activated as an acyl chloride or ester, with an appropriate amine. The reaction of nicotinoyl chloride with an amine is a classic example of this strategy.

One-pot multicomponent reactions have also emerged as an efficient strategy for the synthesis of complex nicotinamide derivatives. These reactions, by combining multiple reactants in a single step, offer advantages in terms of atom economy and procedural simplicity. For instance, a one-pot, three-component cascade strategy has been developed for the synthesis of substituted 2-aminopyridine (B139424) derivatives, which can serve as precursors to nicotinamides. This method leverages the synergy between Knoevenagel condensation and nucleophilic aromatic substitution (SNAr) reactions.

Acylation and Thioacylation Processes

Acylation is a widely used method for the synthesis of N-(2-pyridyl)nicotinamide. This process involves the reaction of an activated nicotinic acid derivative, such as nicotinoyl chloride, with 2-aminopyridine. The reactivity of the amino group on the pyridine (B92270) ring allows for the formation of the desired amide bond. The use of a base is often necessary to neutralize the hydrogen chloride byproduct.

Thioacylation introduces a sulfur atom in place of the oxygen in the amide bond, yielding a thioamide. These thio-analogues can exhibit unique chemical and biological properties. General methods for thioamide synthesis that can be adapted for nicotinamide derivatives include the use of thiating reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to convert an existing amide to a thioamide. More contemporary methods involve the direct reaction of amines with various thioacylating agents. For example, a novel method utilizes N-cyclohexyl dithiocarbamate (B8719985) cyclohexylammonium salt as a thiating reagent for the conversion of heterocyclic amides to thioamides. Another approach involves a three-component reaction of an aldehyde, an amine, and elemental sulfur, known as the Kindler thioamide synthesis, which can be enhanced by microwave irradiation.

Cyclization Reactions

Cyclization reactions are instrumental in the synthesis of more complex, often polycyclic, nicotinamide derivatives. These reactions can be designed to form new rings appended to the nicotinamide core, leading to a diverse range of molecular architectures. For instance, newly synthesized nicotinamide derivatives can be used as precursors for the preparation of condensed thieno[2,3-b]pyridines through their reactions with active halo compounds, followed by a ring-closing step.

A tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction has been reported for the synthesis of novel nicotinimidamides, which are derivatives of nicotinamide. This strategy demonstrates the power of cascade reactions in rapidly building molecular complexity from simple starting materials.

Reductive Amination and SNAr Couplings

Reductive amination provides an alternative route to form the C-N bond, which can be a key step in the synthesis of certain nicotinamide derivatives or their precursors. This two-step process typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. While not a direct method for amide formation, it is a powerful tool for synthesizing substituted amine precursors that can subsequently be acylated to form the desired nicotinamide. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. For example, a pyridine-borane-based protocol offers a mild method for reductive amination.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for the functionalization of pyridine rings and can be employed in the synthesis of N-(2-pyridyl)nicotinamide analogues. In this reaction, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of N-(2-pyridyl)nicotinamide analogues, this could involve the reaction of a substituted 2-halopyridine with a nicotinamide derivative or, more commonly, the reaction of a substituted nicotinic acid derivative with a substituted 2-aminopyridine where the pyridine ring of the aminopyridine is activated towards nucleophilic attack. The efficiency of SNAr reactions on pyridine rings is influenced by the nature and position of the leaving group and any activating or deactivating substituents on the ring. For instance, SNAr reactions are generally facile at the 2- and 4-positions of the pyridine ring if a good leaving group (like a halogen) is present.

Specific Synthetic Routes for N-(2-pyridyl)nicotinamide Analogues

The synthesis of specific analogues of N-(2-pyridyl)nicotinamide often requires multi-step sequences that begin with the preparation of appropriately substituted starting materials.

Preparation of Key Intermediates

The synthesis of N-(2-pyridyl)nicotinamide and its analogues is highly dependent on the availability of key intermediates, namely substituted nicotinic acids and substituted 2-aminopyridines.

Substituted Nicotinic Acids: A variety of methods exist for the synthesis of substituted nicotinic acids. These can range from the oxidation of substituted pyridines to more complex multi-component reactions. For example, functionally substituted esters of nicotinic acid can be prepared by the acylation of hydroxybenzaldehydes and alcohols with nicotinic acid hydrochlorides. The hydrolysis of these esters can then yield the desired substituted nicotinic acids. Furthermore, multicomponent condensation approaches can provide access to polysubstituted nicotinic acid precursors.

Substituted 2-Aminopyridines: The synthesis of substituted 2-aminopyridines is a well-established area of research. A common and classical method is the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide. youtube.com However, this reaction can sometimes lack regioselectivity with substituted pyridines. More versatile methods include the nucleophilic aromatic substitution of 2-halopyridines with amines. nih.gov Copper-catalyzed Goldberg reactions have also been employed for the synthesis of 2-N-substituted aminopyridines from 2-bromopyridine (B144113) and secondary N-alkyl(aryl)formamides. nih.gov Additionally, multicomponent reactions offer an efficient route to highly substituted 2-aminopyridine derivatives. google.com

The following table summarizes some examples of synthetic routes to key intermediates.

| Intermediate | Starting Material(s) | Reagents and Conditions | Product | Reference |

| Substituted Nicotinic Acid | Substituted Pyridine | Oxidation (e.g., KMnO₄, HNO₃) | Substituted Nicotinic Acid | frontiersin.org |

| Aromatic Aldehyde, Malononitrile, β-Dicarbonyl Compound | Multicomponent Condensation | Polysubstituted Nicotinic Acid Precursor | researchgate.net | |

| Substituted 2-Aminopyridine | Substituted Pyridine | Sodium Amide (Chichibabin Reaction) | Substituted 2-Aminopyridine | youtube.com |

| 2-Bromopyridine, Secondary Formamide | CuI, 1,10-phenanthroline (B135089) (Goldberg Reaction) | N-Substituted 2-Aminopyridine | nih.gov | |

| Enaminone, Malononitrile, Primary Amine | Multicomponent Reaction | Substituted 2-Amino-3-cyanopyridine | google.com | |

| 2-Halopyridine, Amine | Nucleophilic Aromatic Substitution | Substituted 2-Aminopyridine | nih.gov |

Functional Group Transformations (e.g., Ester to Hydrazide)

The transformation of functional groups is a cornerstone of synthetic organic chemistry, allowing for the conversion of a synthesized core molecule into a variety of derivatives with potentially new properties. A significant transformation for derivatives of N-(2-pyridyl)nicotinamide involves the conversion of an ester group to a hydrazide. This is typically achieved through hydrazinolysis, a reaction with hydrazine (B178648) hydrate (B1144303).

The general principle involves reacting a nicotinic acid ester derivative with hydrazine hydrate (N₂H₄·H₂O), often under reflux conditions. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety and the formation of the corresponding nicotinic acid hydrazide. This method is well-established for producing various pyridine carbohydrazides. google.commdpi.com

For instance, the synthesis of nicotinic acid hydrazides has been successfully achieved by refluxing ethyl nicotinate (B505614) derivatives with hydrazine hydrate. mdpi.com Similarly, isonicotinic acid hydrazide can be prepared from isonicotinamide (B137802) by refluxing it with hydrazine hydrate in an alcohol solvent, such as absolute alcohol, at temperatures between 110-120°C for 3-5 hours. google.com While amides are generally more sluggish than esters in this reaction, the process is effective. google.com

This transformation is particularly valuable as the resulting hydrazide moiety is a versatile functional group. It can serve as a key intermediate for synthesizing a wide range of other heterocyclic compounds, such as oxadiazoles, through subsequent cyclization reactions. researchgate.net

Table 1: Example Conditions for Hydrazinolysis of Nicotinic Acid Derivatives This table is interactive and represents typical reaction conditions reported in the literature for analogous compounds.

| Starting Material | Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| Ethyl 2-methyl-6-aryl-nicotinates | Hydrazine hydrate | Not specified (reflux) | Reflux | Not specified | 2-methyl-6-aryl-nicotinohydrazides mdpi.com |

| Isonicotinamide | Hydrazine hydrate (100%) | Absolute alcohol | 115°C | 4 hours | Isonicotinic acid hydrazide google.com |

Green Chemistry Approaches in N-(2-pyridyl)nicotinamide Synthesis (Anticipatory)

While traditional synthetic methods are effective, the principles of green chemistry are increasingly guiding the development of new, more sustainable synthetic routes. For a molecule like N-(2-pyridyl)nicotinamide, several green approaches, proven effective for related heterocyclic compounds, can be anticipated. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Key green chemistry strategies applicable to the synthesis could include:

Solvent-Free and Halide-Free Reactions: A significant advancement in green synthesis is the elimination of volatile and often toxic organic solvents. A novel, atom-economical approach has been demonstrated for the synthesis of pyridine-2-yl substituted ureas, which involves the direct C-H functionalization of pyridine N-oxides with dialkylcyanamides without any solvent or halide reagents. rsc.org Adapting such a methodology could provide a cleaner route to amide-containing pyridine compounds.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.in

Use of Greener Solvents: When solvents are necessary, replacing hazardous options with more benign alternatives like water, ethanol, or ionic liquids is a core green chemistry principle. rasayanjournal.co.in

Catalyst-Free or Metal-Free Reactions: The development of synthetic methods that avoid heavy metal catalysts is crucial for sustainability. Electrochemical synthesis, for example, can construct complex molecules under mild, environmentally friendly conditions without the need for metals, external oxidants, or catalysts, thereby ensuring high atom economy. acs.org

The application of these principles would not only make the synthesis of N-(2-pyridyl)nicotinamide more environmentally friendly but also potentially more efficient and cost-effective.

Purification and Characterization Techniques

Following synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and structural integrity of N-(2-pyridyl)nicotinamide. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification: Initial purification of the crude product is often achieved through column chromatography. mdpi.com Recrystallization is another common method to obtain highly pure crystalline material, though finding a suitable solvent system can be challenging due to the similar solubility characteristics of the target compound and potential impurities like unreacted nicotinic acid. google.com

A specialized purification technique to remove acidic impurities involves suspending the impure nicotinamide product in a non-aqueous hydrocarbon solvent like benzene (B151609) or toluene. An amine, such as morpholine (B109124) or piperidine, is then added. The amine selectively reacts with the acidic contaminant (e.g., nicotinic acid) to form a salt that is soluble in the solvent, while the desired nicotinamide product remains undissolved and can be recovered by simple filtration. google.com

Characterization: Once purified, the compound's structure is confirmed using a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For example, in related niacinamide derivatives, the amide proton typically appears as a doublet peak around 6.4 ppm, while protons on the pyridine and other aromatic rings are found between 6-9 ppm. nih.govmdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound, confirming its chemical identity. nih.gov

Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the molecule. Key absorptions for N-(2-pyridyl)nicotinamide would include C=O (carbonyl) and N-H (amide) stretching vibrations. researchgate.net

Melting Point Analysis: A sharp and specific melting point is a reliable indicator of the purity of a solid compound. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD): For crystalline products, this powerful technique provides the definitive, three-dimensional structure of the molecule, confirming bond lengths, bond angles, and stereochemistry. mdpi.comnih.gov

Table 2: Common Characterization Techniques for N-(2-pyridyl)nicotinamide and its Derivatives This table is interactive and summarizes the purpose of each analytical method.

| Technique | Purpose | Information Obtained |

|---|---|---|

| ¹H NMR | Elucidates proton framework | Chemical shift (δ), integration (number of protons), coupling constants (connectivity) nih.govmdpi.com |

| ¹³C NMR | Elucidates carbon skeleton | Chemical shift (δ) of each unique carbon atom nih.gov |

| HRMS | Confirms molecular formula | Exact mass-to-charge ratio nih.gov |

| IR Spectroscopy | Identifies functional groups | Vibrational frequencies of bonds (e.g., C=O, N-H) researchgate.net |

| Melting Point | Assesses purity | A sharp, defined temperature range for melting researchgate.net |

Iii. Biochemical Pathways and Mechanistic Studies of N 2 Pyridyl Nicotinamide

Interactions with Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolism

Nicotinamide is a critical component in the biosynthesis and maintenance of intracellular NAD+ pools. NAD+ is an essential coenzyme for hundreds of redox reactions and a substrate for various signaling enzymes, placing nicotinamide at a central nexus of cellular metabolism and regulation. nih.gov

In mammals, the primary route for NAD+ production is the salvage pathway, which recycles nicotinamide produced by NAD+-consuming enzymes. nih.govbpsbioscience.com This pathway is vital for sustaining the cellular NAD+ supply. nih.govwikipedia.org

The process begins with the conversion of nicotinamide to nicotinamide mononucleotide (NMN). This reaction is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting step in the salvage pathway. nih.govbpsbioscience.com Subsequently, NMN is converted into NAD+ by the action of NMN adenylyltransferases (NMNATs). nih.gov The efficiency of this pathway underscores the importance of nicotinamide as a direct and readily usable precursor for maintaining cellular NAD+ homeostasis.

Key Enzymes in the NAD+ Salvage Pathway from Nicotinamide

| Enzyme | Substrate | Product | Role |

|---|---|---|---|

| Nicotinamide Phosphoribosyltransferase (NAMPT) | Nicotinamide | Nicotinamide Mononucleotide (NMN) | Rate-limiting enzyme in the pathway nih.govbpsbioscience.com |

The concentration of available nicotinamide directly influences the rate of NAD+ synthesis and, consequently, the intracellular NAD+ levels. The activity of enzymes that metabolize nicotinamide through alternative pathways can significantly impact the NAD+ pool. One such key enzyme is Nicotinamide N-Methyltransferase (NNMT). nih.gov

Aberrantly high NNMT activity can deplete the cellular pool of nicotinamide by converting it to 1-methylnicotinamide (B1211872). nih.gov This diversion of nicotinamide away from the NAD+ salvage pathway can lead to reduced NAD+ levels, which in turn may disrupt critical cellular processes like energy metabolism and DNA repair. nih.govfrontiersin.orgnih.gov Therefore, the balance between the NAD+ salvage pathway and nicotinamide methylation is a critical determinant of intracellular NAD+ concentrations.

NAD+ is a required substrate for several families of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/CD157. nih.govbpsbioscience.com These enzymes cleave NAD+ to carry out their functions, producing nicotinamide as a byproduct. bpsbioscience.com The nicotinamide generated can then be recycled back to NAD+ through the salvage pathway, forming a continuous loop.

The activity of NNMT can indirectly modulate these NAD+-consuming enzymes. By consuming nicotinamide, elevated NNMT activity can lower the substrate pool available for NAD+ recycling. nih.gov This reduction in the salvage pathway's efficiency can limit the availability of NAD+ for sirtuins and PARPs, thereby influencing their activity in processes such as aging, DNA repair, and metabolic regulation. nih.govbpsbioscience.com

Nicotinamide N-Methyltransferase (NNMT) Interactions and Regulation

NNMT is a cytosolic enzyme that plays a central role in the metabolism of nicotinamide and has emerged as a critical regulator at the intersection of cellular metabolism and epigenetics. nih.gov

NNMT catalyzes the methylation of nicotinamide, a process that has long been considered a detoxification and clearance pathway for excess vitamin B3. nih.govuniprot.org In this reaction, NNMT transfers a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide. nih.gov This enzymatic reaction yields two products: 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). frontiersin.orgnih.gov

The function of NNMT extends beyond simple clearance. By consuming SAM and nicotinamide, NNMT directly links one-carbon metabolism with NAD+ levels. nih.gov Elevated expression and activity of NNMT have been observed in a range of pathologies, including metabolic syndromes and various cancers, highlighting its significance in cellular metabolic regulation. frontiersin.orgnih.govmdpi.comresearchgate.net

NNMT-Catalyzed Reaction

| Enzyme | Substrates | Products | Significance |

|---|

Understanding the kinetic mechanism of NNMT is crucial for the development of targeted inhibitors. Detailed kinetic analyses have revealed that human NNMT follows a rapid equilibrium ordered Bi-Bi mechanism. nih.govresearchgate.net In this mechanism, the enzyme first binds to its cofactor, SAM. nih.gov The binding of SAM induces a conformational change that allows for the subsequent binding of the second substrate, nicotinamide. nih.govresearchgate.net

Following the binding of both substrates, the methyl transfer reaction occurs. The products are then released in a sequential order: first the methylated nicotinamide (MNA), followed by SAH. nih.gov This ordered mechanism provides a framework for designing potent inhibitors. For instance, bisubstrate inhibitors have been developed that mimic the transition state by covalently linking fragments of both SAM and nicotinamide, thereby occupying both binding sites simultaneously. nih.govrsc.org Additionally, the discovery of noncompetitive inhibitors suggests the existence of allosteric sites that could be targeted for therapeutic intervention. rsc.org

Impact on SAM/SAH Ratio and Epigenetic Landscape

Nicotinamide N-methyltransferase (NNMT) is a critical enzyme that directly links cellular metabolism with epigenetic regulation. It catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as the universal methyl donor. This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA). nih.govresearchgate.netnih.gov

The ratio of SAM to SAH is a crucial indicator of the cell's methylation capacity. A high SAM/SAH ratio favors methylation reactions, including the methylation of DNA and histones, which are fundamental epigenetic modifications that regulate gene expression. By consuming SAM and producing SAH, NNMT activity directly decreases the SAM/SAH ratio. researchgate.netresearchgate.net This reduction in the cellular methylation potential can lead to widespread changes in the epigenetic landscape. For instance, elevated NNMT levels have been shown to reduce histone methylation by diminishing the SAM/SAH ratio, thereby altering the expression of various genes. researchgate.net

Studies have demonstrated that overexpression of NNMT leads to a significant reduction in SAM levels and an increase in SAH levels, resulting in a decreased SAM/SAH ratio. researchgate.netresearchgate.net This altered ratio can lead to hypomethylation of gene promoters, such as that of the profibrotic connective tissue growth factor (CTGF), inducing epigenetic changes that can drive pathological processes.

Role of NNMT Overexpression in Cellular Processes

The overexpression of NNMT is observed in a variety of pathological conditions, including numerous types of cancer, where it plays a significant role in remodeling cellular metabolism and promoting disease progression. nih.govnih.gov Increased NNMT expression has been linked to enhanced cancer cell survival, proliferation, migration, and chemoresistance. nih.govnih.gov

Metabolically, NNMT overexpression has profound effects. It reduces the intracellular pools of both NAD+ (by consuming its precursor, nicotinamide) and SAM (by using it as a methyl donor). nih.gov This depletion of key metabolites can lead to a shift in cellular energy production. For example, some cancer cells with high NNMT levels show attenuated glycolysis while enhancing oxidative phosphorylation, making them more dependent on alternative fuels like glutamine. nih.gov

Furthermore, the metabolic changes induced by NNMT can activate signaling pathways that promote inflammation and cell growth. Overexpression of NNMT has been found to activate the STAT3 signaling pathway, which in turn upregulates the production of pro-inflammatory molecules. nih.gov Secretomic analyses have confirmed that high NNMT levels promote the secretion of pro-inflammatory cytokines and extracellular matrix proteins, which contributes to cell growth, migration, and the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov

| Effect of NNMT Overexpression | Metabolic Consequence | Cellular Process Affected |

| Increased NAM Methylation | Reduced NAD+ levels | Remodeled cell metabolism |

| Increased SAM Consumption | Reduced SAM/SAH ratio, altered histone methylation | Altered gene expression, epigenetic changes |

| Signaling Pathway Activation | Activation of STAT3/IL1β/PGE2 axis | Increased inflammation, cell proliferation, migration, and chemoresistance |

Poly(ADP-ribose) Polymerase (PARP) Modulation

Nicotinamide plays a dual role in relation to Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1. It serves as both a precursor to the PARP substrate, NAD+, and as an endogenous inhibitor of PARP activity. frontiersin.orgnih.gov PARP-1 is a nuclear enzyme that detects DNA damage and initiates repair processes. Upon binding to DNA breaks, PARP-1 uses NAD+ as a substrate to synthesize branched polymers of ADP-ribose on itself and other nuclear proteins, a process called PARylation. nih.govportlandpress.com This signaling event recruits other DNA repair factors to the site of damage. The reaction cleaves NAD+ and releases nicotinamide as a byproduct. nih.gov

Nicotinamide's Inhibitory Effects on PARP Activity

As a product of the PARP-catalyzed reaction, nicotinamide can function as a feedback inhibitor of PARP activity. researchgate.net When cellular concentrations of nicotinamide are elevated, it can compete with NAD+ for the enzyme's catalytic site, thereby reducing PARP activity. frontiersin.org This inhibitory effect is dose-dependent. In vitro studies have shown that nicotinamide significantly decreases PARP activity at concentrations starting at 0.5 mM, with an inhibitory effect at 1 mM comparable to that of known synthetic PARP inhibitors like 3-aminobenzamide. researchgate.net This endogenous regulation is a key aspect of cellular homeostasis, preventing excessive PARP activation.

| Nicotinamide Concentration | Effect on PARP Activity |

| Low Concentrations | Serves as a precursor for NAD+, fueling PARP activity. |

| High Concentrations (≥0.5 mM) | Acts as a competitive inhibitor, reducing PARP activity. researchgate.net |

Impact on DNA Repair Mechanisms

The modulation of PARP-1 by nicotinamide has significant consequences for DNA repair and the maintenance of genomic stability. nih.gov PARP-1's role is crucial for the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. portlandpress.com Inhibition of PARP-1 by high concentrations of nicotinamide can interfere with the repair of these SSBs. nih.govijmio.com If these unrepaired SSBs are encountered by the replication machinery, they can be converted into more lethal double-strand breaks (DSBs). portlandpress.com

While PARP-1 inhibition can impair its function in DNA repair, overactivation of PARP-1 is also detrimental, leading to a massive consumption of NAD+ and subsequent energy depletion. nih.gov Therefore, the inhibitory effect of nicotinamide can be protective in situations of intense DNA damage by preventing this cellular energy crisis. frontiersin.org This balance is critical, as nicotinamide can either enhance DNA repair by providing the necessary NAD+ substrate or temper an overactive PARP response that could otherwise lead to cell death. nih.govoup.com

Relationship with Cellular Energy Homeostasis

The activity of PARP-1 is tightly linked to cellular energy homeostasis through its consumption of NAD+. nih.gov NAD+ is an essential coenzyme for metabolic processes that produce ATP, such as glycolysis and oxidative phosphorylation. nih.govmolbiolcell.org In response to extensive DNA damage, the hyperactivation of PARP-1 can severely deplete the cellular NAD+ pool. frontiersin.orgnih.gov

This rapid NAD+ depletion has two major consequences:

ATP Depletion : The lack of NAD+ impairs ATP production, leading to an energy crisis that can culminate in necrotic cell death. nih.govnih.gov

Glycolysis Blockade : PARP-1 activation can inhibit glycolysis, further exacerbating the decline in ATP levels. mdpi.com

Nicotinamide influences this process in two ways. As a precursor, it helps replenish NAD+ pools, thereby preventing energy depletion and supporting the energy-dependent processes of DNA repair. oup.commolbiolcell.org Conversely, as a PARP inhibitor, nicotinamide can prevent the excessive consumption of NAD+ during severe genotoxic stress, thus preserving the cellular energy supply and preventing cell death. frontiersin.orgmdpi.com By inhibiting PARP-1, nicotinamide helps maintain intracellular ATP levels, which is crucial for cell survival and function. mdpi.com

Sirtuin (SIRT) Deacetylase Interactions

Sirtuins are a family of NAD+-dependent protein deacetylases that regulate a wide array of cellular processes, including gene silencing, metabolism, and aging. nih.gov Nicotinamide is a well-characterized inhibitor of sirtuin activity. plos.org Similar to its interaction with PARP, this inhibition arises because nicotinamide is a byproduct of the sirtuin-catalyzed deacetylation reaction. youtube.comreddit.com

The mechanism involves feedback inhibition, where nicotinamide accumulation slows down the enzymatic reaction. nih.gov The inhibitory concentrations (IC50) of nicotinamide for several sirtuins are within a range that can be reached physiologically, suggesting that sirtuins may act as cellular sensors for nicotinamide levels. plos.org For instance, the IC50 of nicotinamide for SIRT1 and SIRT3 has been measured at 68.1 µM and 36.7 µM, respectively. plos.org

However, the role of nicotinamide as a sirtuin inhibitor in a cellular context is complex. When administered to cells, nicotinamide is also rapidly converted back into NAD+ via the salvage pathway. nih.govreddit.com This can lead to a transient inhibition of sirtuin activity, followed by a potential stimulation as NAD+ levels rise. nih.govnih.gov This dual effect raises considerations about the interpretation of studies using nicotinamide solely as a sirtuin inhibitor in cellular models. reddit.comnih.gov Despite this complexity, the direct inhibitory effect of nicotinamide on sirtuin enzymes in vitro is a cornerstone of its biochemical profile. plos.orgnih.gov

Effects on Acetylation of SIRT Targets

The inhibition of sirtuins by nicotinamide directly impacts the acetylation status of their target proteins. For instance, SIRT2 is known to deacetylate α-tubulin on lysine (B10760008) 40, a major post-translational modification of microtubules. bohrium.com The cellular levels of NAD+ regulate this process, and depletion of NAD+ through inhibition of its synthesis from nicotinamide leads to hyperacetylation of α-tubulin. bohrium.com Conversely, enhancing NAD+ synthesis decreases the level of acetylated α-tubulin. bohrium.com This demonstrates that the acetylation of SIRT2 targets is reciprocally regulated by cellular NAD+ levels, a process influenced by nicotinamide. bohrium.com

By inhibiting SIRT1, nicotinamide can also affect the acetylation of various other proteins involved in cellular metabolism and signaling. The activity of sirtuins is crucial for processes like NF-κB deacetylation, which has anti-inflammatory effects. researchgate.net Therefore, the modulation of SIRT activity by nicotinamide and its derivatives can have significant downstream effects on cellular function through changes in protein acetylation.

Other Enzyme and Receptor Interactions

Inhibition of Gastric H+/K(+)-ATPase

Derivatives of nicotinamide have been identified as a novel class of inhibitors for gastric H+/K(+)-ATPase, the proton pump responsible for gastric acid secretion. nih.govnih.gov A series of N-substituted 2-(benzhydrylsulfinyl)nicotinamides have been synthesized and shown to inhibit this enzyme. nih.gov These compounds act as prodrugs that are converted to their active forms, 2,3-dihydro-3-oxoisothiazolo[5,4-b]pyridines, in the acidic environment of parietal cells. nih.gov

One particular derivative, 2-[(2,4-dimethoxybenzyl)sulfinyl]-N-(4-pyridyl)nicotinamide, demonstrated potent in vitro and in vivo inhibitory activities comparable to omeprazole, a well-known proton pump inhibitor. nih.gov Notably, this compound exhibited greater stability at neutral and weakly acidic pH compared to omeprazole, lansoprazole, and pantoprazole, suggesting it could be a promising agent for treating acid-related gastrointestinal disorders. nih.govnih.gov

Table 2: Inhibitory Activity of a Nicotinamide Derivative on Gastric H+/K(+)-ATPase

| Compound | Target Enzyme | In Vitro Activity | In Vivo Activity | Reference |

|---|

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, has been identified as a target for certain nicotinamide derivatives. nih.govnih.gov SDH plays a critical role in the Krebs cycle and cellular respiration. nih.govresearchgate.net A class of fungicides, known as SDHIs, function by inhibiting this enzyme. nih.gov

In the quest for new antifungal agents, novel nicotinamide derivatives containing a substituted pyrazole (B372694) moiety have been designed and synthesized as potential SDH inhibitors. nih.gov One such compound, designated as 3l, displayed significant antifungal activity against Helminthosporium maydis and Rhizoctonia cerealis and exhibited the best inhibitory ability against the SDH enzyme among the synthesized compounds. nih.gov Molecular docking simulations suggested that this compound binds deeply within the SDH binding pocket. nih.gov

Table 3: Antifungal and SDH Inhibitory Activity of a Pyrazole Nicotinamide Derivative

| Compound | Target Organism | EC50 Value | Target Enzyme | Reference |

|---|---|---|---|---|

| 3l | Helminthosporium maydis | 33.5 µM | Succinate Dehydrogenase (SDH) | nih.gov |

PIM-1 Kinase Inhibition

The Proviral Integration in Maloney (Pim) kinases are a family of serine/threonine kinases that are implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis. nih.gov PIM-1 kinase, in particular, is a target for anticancer drug development. nih.govnih.gov Several small-molecule inhibitors of PIM kinases have been developed, with some containing pyridine (B92270) or pyridone cores. researchgate.net

Research into pyridothienopyrimidin-4-one derivatives has led to the identification of potent PIM-1 inhibitors. nih.gov For instance, the 2-(2-chlorophenyl)-2,3-dihydro derivative (compound 7a) showed the highest PIM-1 kinase inhibition with an IC50 of 1.18 μM. nih.gov Another compound, the 2-hydroxyphenyl derivative 6c, also exhibited high inhibitory activity with an IC50 of 4.62 μM. nih.gov These findings highlight the potential for developing nicotinamide-related structures as PIM-1 kinase inhibitors.

Table 4: PIM-1 Kinase Inhibitory Activity of Pyridothienopyrimidin-4-one Derivatives

| Compound | Description | IC50 Value | Reference |

|---|---|---|---|

| 7a | 2-(2-chlorophenyl)-2,3-dihydro derivative | 1.18 μM | nih.gov |

| 7c | 2-(2-fluorophenyl)-2,3-dihydro derivative | 1.38 μM | nih.gov |

| 7d | 2-(2-(trifluoromethyl)-phenyl)-2,3-dihydro derivative | 1.97 μM | nih.gov |

| 9 | Not Specified | 4.18 μM | nih.gov |

P-Glycoprotein (P-gp) Modulation

P-glycoprotein (P-gp) is a membrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of structurally diverse compounds out of the cell. nih.gov Modulating the activity of P-gp is a key strategy to overcome MDR. While direct studies on N-(2-pyridyl)nicotinamide's interaction with P-gp are not extensively detailed in the provided context, the general approach to P-gp modulation involves identifying small molecules that can act as inhibitors.

Research has focused on identifying allosteric drug-binding sites on P-gp, which could be targeted by noncompetitive inhibitors. nih.gov For example, a flavanone (B1672756) derivative has been reported to decrease the verapamil-stimulated ATPase activity of P-gp with an IC50 of 81 ± 6.6 μM, indicating allosteric efflux modulation. nih.gov The search for novel P-gp modulators is an active area of research, and the structural motifs present in N-(2-pyridyl)nicotinamide could be explored for potential interactions with this transporter.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase (RTK) that plays a crucial role in angiogenesis, the formation of new blood vessels. nih.govmdpi.com The over-activity of VEGFR-2 is a hallmark of many types of cancer, as it promotes the development of blood vessel networks necessary for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway is a primary target in the development of anti-angiogenic cancer therapies. nih.gov Nicotinamide derivatives have emerged as a promising class of compounds targeting this pathway, with research demonstrating their potential as potent VEGFR-2 inhibitors.

The pyridine scaffold, a core component of N-(2-pyridyl)nicotinamide, is the backbone of several well-established VEGFR-2 inhibitors, including the FDA-approved drug Sorafenib (B1663141). nih.gov Research has focused on designing and synthesizing novel nicotinamide derivatives that mimic the binding modes of known inhibitors like sorafenib. These inhibitors typically interact with three main pockets within the VEGFR-2 active site: an ATP pocket, the DFG (Asp-Phe-Gly) motif, and an allosteric lipophilic site. nih.govtandfonline.com

Detailed mechanistic studies have elucidated the specific interactions between nicotinamide derivatives and the VEGFR-2 kinase domain. A common feature is the interaction of a heteroaromatic head, such as a pyridine ring, with the hinge region of the ATP binding pocket. nih.govmdpi.com This often involves the formation of a critical hydrogen bond with the amino acid residue Cys919. nih.govmdpi.comtandfonline.com Further interactions occur with residues in the DFG motif, such as Glu885 and Asp1046, which are crucial for stabilizing the inhibitor-enzyme complex. nih.govnih.gov

Several studies have quantified the inhibitory activity of various N-(2-pyridyl)nicotinamide derivatives against VEGFR-2, typically reported as the half-maximal inhibitory concentration (IC50). These findings highlight the potency of this class of compounds. For instance, a derivative identified as compound D-1 was found to inhibit the VEGFR-2 enzyme with an IC50 of 23.13 nM. nih.govtandfonline.com Another study reported that compound 8 , a novel nicotinamide derivative, exhibited a strong inhibitory effect with an IC50 value of 77.02 nM, which is comparable to sorafenib's IC50 of 53.65 nM. mdpi.com Similarly, compound 6 and compound 10 from a different series showed excellent inhibitory effects with IC50 values of 60.83 nM and 63.61 nM, respectively. nih.gov A nicotinamide–thiadiazol hybrid, compound 7a , also demonstrated potent VEGFR-2 inhibition with an IC50 of 95 nM. nih.gov

The binding interactions of these compounds have been explored through molecular docking and simulation studies. For compound A-1 , a nicotinamide derivative, one of its pyridine moieties was shown to occupy the hinge region, forming a hydrogen bond with Cys919, while its hydrazineyl moiety interacted with the DFG motif through three hydrogen bonds with Glu885 and Asp1045. nih.govtandfonline.com For another derivative, the pyridinyl group of compound 6 also occupied the hinge region, forming a hydrogen bond with Cys919 and a hydrophobic interaction with Leu840. tandfonline.com

These research findings underscore the potential of N-(2-pyridyl)nicotinamide and its derivatives as a scaffold for developing potent and selective VEGFR-2 inhibitors for anti-cancer therapy.

Table 1: VEGFR-2 Inhibitory Activity of Selected Nicotinamide Derivatives

| Compound ID | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

|---|---|---|---|

| Compound D-1 | 23.13 | Sorafenib | - |

| Compound 6 | 60.83 | Sorafenib | 53.65 |

| (E)-N-(3-(...)) (Compound 10) | 65 | Sorafenib | - |

| Compound 8 | 77.02 | Sorafenib | 53.65 |

| Compound 11 | 86.60 | Sorafenib | 53.65 |

| Compound 7a | 95 | Sorafenib | 100 |

| Compound 10 (Series 2) | 145.1 | Sorafenib | 53.65 |

Iv. Structure Activity Relationship Sar Studies for N 2 Pyridyl Nicotinamide Analogues

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling is a fundamental aspect of drug design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For N-(2-pyridyl)nicotinamide analogues, several key pharmacophoric features have been elucidated.

A critical feature for many nicotinamide-based compounds is the presence of a cationic nitrogen and a hydrogen bond acceptor. In the context of N-(2-pyridyl)nicotinamide, the pyridine (B92270) rings and the amide linkage are central to its interaction with biological targets. For instance, in a study of a novel pyridine derivative, (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide, the amide linkage of the pyridine arm was identified as a crucial pharmacophore. This moiety was observed to form two essential hydrogen bonds with the amino acid residues Asp1044 and Glu883 in the active site of the VEGFR-2 enzyme.

The general pharmacophoric model for certain N-(2-pyridyl)nicotinamide analogues targeting specific receptors includes:

A hydrogen bond donor (the N-H of the amide).

A hydrogen bond acceptor (the C=O of the amide).

The nitrogen atom of the nicotinamide (B372718) pyridine ring.

The nitrogen atom of the N-substituted pyridyl ring.

Aromatic rings that can participate in π-π stacking or hydrophobic interactions.

These features are illustrated in the following hypothetical pharmacophore model:

| Pharmacophoric Feature | Description | Potential Interaction |

| Hydrogen Bond Donor | N-H group of the amide linkage | Forms hydrogen bonds with acceptor groups on the target protein. |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide linkage | Forms hydrogen bonds with donor groups on the target protein. |

| Aromatic Ring (Nicotinamide) | The pyridine ring of the nicotinamide moiety | Participates in π-π stacking or hydrophobic interactions. |

| Aromatic Ring (Pyridyl) | The N-substituted pyridyl ring | Engages in similar aromatic interactions. |

| Nitrogen Atom (Nicotinamide) | Pyridine nitrogen of the nicotinamide | Can act as a hydrogen bond acceptor or coordinate with metal ions. |

| Nitrogen Atom (Pyridyl) | Pyridine nitrogen of the N-substituted pyridyl moiety | Can also act as a hydrogen bond acceptor. |

Impact of Substituent Modifications on Biological Activity

Modifications to the core structure of N-(2-pyridyl)nicotinamide have a profound impact on its biological activity. SAR studies have systematically explored substitutions on the amide group, the pyridine rings, and the N-substituted pyridyl moiety.

The amide bond in N-(2-pyridyl)nicotinamide is a critical linker and a key site for hydrogen bonding interactions. While direct SAR studies on a wide range of amide group variations for this specific compound are limited in the public domain, general principles from related nicotinamide derivatives can be inferred. The orientation and rigidity of the amide bond are significant for proper binding to target proteins. Modifications that alter the electronic properties or steric bulk around the amide can disrupt these crucial interactions, often leading to a decrease in activity. For example, N-methylation of the amide nitrogen would remove a hydrogen bond donor, which could be detrimental if that interaction is essential for binding.

Substitutions on the pyridine ring of the nicotinamide moiety can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity. In a study of substituted nicotinamides with antiproliferative activity, it was found that the presence of specific substituents on the pyridine ring was crucial. For example, the introduction of methyl and fluoro groups has been shown to be important for the activity of certain pyridine derivatives.

The position of the substituent is also critical. A substituent at the 5- or 6-position of the nicotinamide ring can influence the orientation of the pyridyl group and interaction with the target.

The N-substituted pyridyl moiety is another key area for structural modification. Alterations to this part of the molecule can impact its binding affinity and selectivity. The electronic nature and size of substituents on this ring play a significant role. For instance, electron-withdrawing or electron-donating groups can modulate the pKa of the pyridyl nitrogen, affecting its ability to form hydrogen bonds or ionic interactions.

In a study on substituted pyridine derivatives, compounds with a methyl group and a fluoro atom on the aromatic ring of the pyridine system were among the most successful structures in terms of antiproliferative activity. This suggests that a combination of steric and electronic effects on this moiety is important for biological efficacy.

| Compound ID | Modification on N-Substituted Pyridyl Moiety | Observed Activity | Reference |

| 7b | Substituted pyridine derivative | High antiproliferative activity | |

| 7c | Substituted pyridine derivative | High antiproliferative activity | |

| 7d | Substituted pyridine derivative | High antiproliferative activity | |

| 10d | Substituted pyridine derivative | High antiproliferative activity |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of N-(2-pyridyl)nicotinamide is a key determinant of its biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to understand the preferred spatial arrangement of the molecule and its dynamic behavior in a biological environment.

MD simulations of nicotinamide derivatives, such as pyridone adenine (B156593) dinucleotides, have shown that the orientation of the amide group and the conformation of the N-glycosidic bond are significantly affected by substitutions on the nicotinamide ring. These studies reveal a preference for the anti conformation of the base, where the base is rotated away from the sugar moiety. While N-(2-pyridyl)nicotinamide does not have a glycosidic bond, the principles of conformational preference of the nicotinamide ring and its amide group are relevant.

The relative orientation of the two pyridine rings is also crucial. The molecule is described as a "kinked dipodal dipyridine," suggesting a non-planar arrangement. This kink is important for its ability to bridge metal centers in coordination polymers and likely plays a role in its interaction with protein targets. MD simulations can help to explore the rotational barriers between the two rings and the preferred dihedral angles, providing insights into the low-energy conformations that are likely to be biologically active.

Computational Chemistry Approaches in SAR

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the SAR of N-(2-pyridyl)nicotinamide analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) are employed to rationalize experimental findings and guide the design of new compounds.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyridine derivatives, 2D- and 3D-QSAR models have been developed to predict their vasorelaxant activities. These models use various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to correlate with biological potency. A statistically significant QSAR model can then be used to predict the activity of novel, unsynthesized analogues.

Molecular docking is used to predict the binding mode of a ligand within the active site of a target protein. For a novel pyridine derivative designed as a VEGFR-2 inhibitor, molecular docking showed that the compound fitted well into the ATP-binding site, with the amide linkage forming key hydrogen bonds. Such studies are crucial for understanding the molecular basis of inhibition and for designing modifications that can enhance binding affinity.

DFT calculations can provide detailed information about the electronic structure, reactivity, and vibrational frequencies of a molecule. These calculations have been used to study the stability of different conformers of nicotinamide and to analyze the nature of hydrogen bonding interactions. This information is valuable for understanding the intrinsic properties of N-(2-pyridyl)nicotinamide analogues that contribute to their biological activity.

| Computational Method | Application in N-(2-pyridyl)nicotinamide SAR | Key Insights |

| QSAR | Predicting biological activity based on structural features. | Identification of key molecular descriptors that correlate with activity. |

| Molecular Docking | Predicting the binding orientation in a target's active site. | Elucidation of key interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Molecular Dynamics | Simulating the dynamic behavior of the molecule and its complex with a target. | Understanding conformational changes and binding stability over time. |

| DFT | Calculating electronic structure and properties. | Determining stable conformers, charge distribution, and reactivity. |

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of N-(2-pyridyl)nicotinamide analogues, docking studies are employed to elucidate potential binding modes within the active sites of target proteins, often cancer-related proteins.

Research on substituted pyridine derivatives has utilized molecular docking to evaluate their binding affinity against proteins implicated in colon (PDB ID: 4k9g), liver (PDB ID: 4dk7), and breast cancer. nih.gov These studies calculate a docking score, which estimates the binding affinity, and analyze the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For instance, in studies involving human liver cancer protein targets, N-pyridylnicotinamide analogues demonstrated a range of interactions. The pyridine ring of the analogues was often involved in π–H interactions with amino acid residues like TYR97 and PRO82. nih.gov Furthermore, functional groups on the nicotinamide scaffold play a crucial role; for example, cyano (C≡N) and carbonyl (C=O) groups can act as hydrogen bond acceptors, forming key interactions with residues such as VAL87 and LYS91. nih.gov The presence of specific substituents, such as a methyl group or a fluoro atom on the aromatic rings, has been shown to increase the inhibitory behavior of the compounds. nih.gov

Below is a table representing typical results from a molecular docking study of nicotinamide derivatives against a cancer-related protein target.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative 7b | -7.5 | TYR97, PRO82 | π–H Interaction |

| Derivative 7d | -7.2 | VAL87, LYS91, TYR97 | H-bond Acceptor, π–H |

| Derivative 5d | -6.8 | (Not specified) | H-bond Acceptor |

This table is representative of typical data presented in molecular docking studies.

These detailed interaction maps from docking studies are invaluable for understanding the initial SAR and provide a static snapshot that guides further analysis and chemical synthesis.

MM-GBSA and FEL Analyses

To refine the understanding of ligand binding and complex stability beyond the static picture provided by molecular docking, more dynamic and energy-focused analyses are performed. Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Free Energy Landscape (FEL) analyses are two such post-processing methods applied to molecular dynamics (MD) simulation trajectories.

MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) is a method used to calculate the binding free energy of a ligand to a protein. It provides a more accurate estimation than docking scores by incorporating the effects of solvent and averaging over multiple conformations from an MD simulation. The binding free energy is typically decomposed into several components, including van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. This breakdown helps identify the primary driving forces for binding.

A representative breakdown of MM-GBSA binding free energy for N-(2-pyridyl)nicotinamide analogues is shown in the table below.

| Energy Component | Analogue A (kcal/mol) | Analogue B (kcal/mol) |

| Van der Waals Energy | -45.5 | -52.1 |

| Electrostatic Energy | -20.8 | -18.5 |

| Polar Solvation Energy | +28.3 | +30.2 |

| Non-Polar Solvation Energy | -5.7 | -6.3 |

| Total Binding Free Energy | -43.7 | -46.7 |

This table is a representative example illustrating the energy components calculated in an MM-GBSA analysis.

FEL (Free Energy Landscape) Analysis is derived from MD simulations to explore the conformational space and stability of a protein-ligand complex. The analysis, often using Principal Component Analysis (PCA) of the trajectory, generates a 3D plot that maps the conformational states of the complex against their corresponding free energy. The landscape features "basins" or valleys of low energy, which represent the most stable and frequently occurring conformations of the ligand in the binding pocket. By analyzing the FEL, researchers can confirm the stability of the binding pose predicted by docking and identify other potential stable or metastable binding conformations that could be important for the compound's activity.

Flexible Alignment Studies

Flexible alignment is a computational technique used to superimpose a set of molecules based on their 3D structural and chemical features, without relying on a common rigid scaffold. This is particularly useful for studying the SAR of a diverse series of analogues, like those of N-(2-pyridyl)nicotinamide, where different derivatives may adopt different conformations to bind to the same target.

The goal of flexible alignment is to identify the common spatial arrangement of key pharmacophoric features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings—that are essential for biological activity. By aligning a set of active analogues, a 3D pharmacophore model can be generated. This model serves as a hypothesis of the necessary features and their geometric arrangement required for a molecule to interact effectively with the biological target.

For nicotinamide derivatives, pharmacophore models often highlight the importance of:

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the carbonyl oxygen of the amide group.

Aromatic/Hydrophobic Regions: The pyridine and other attached aromatic rings that can engage in π-stacking or hydrophobic interactions.

These models are crucial for 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, which correlate the 3D properties of molecules with their biological activity. The generated pharmacophore can then be used as a query for virtual screening to identify new, structurally diverse compounds that fit the model and are likely to be active.

V. Cellular and Molecular Effects of N 2 Pyridyl Nicotinamide and Its Analogues

Cell Cycle Regulation

N-(2-pyridyl)nicotinamide and its analogues have been shown to interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division and proliferation. Studies have demonstrated that certain analogues can induce cell cycle arrest, effectively halting the division of cells at specific checkpoints.

For instance, the analogue 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide has been found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle nih.gov. This arrest prevents the cells from entering mitosis and undergoing division. Similarly, nicotinamide (B372718), a related compound, has been observed to cause a G0/G1 cell cycle arrest or a prolonged G1-phase in THP-1 cells, leading to an enrichment of cells in the G0/G1 phase and a corresponding decrease in the S-phase population d-nb.info. This interruption of the cell cycle is a critical mechanism by which these compounds can inhibit the growth of cell populations. The regulation of the cell cycle is a complex process involving a series of checkpoints that ensure the fidelity of cell division. Key players in this regulation include cyclins and cyclin-dependent kinases (CDKs), which form complexes to drive the cell through its different phases. The ability of N-(2-pyridyl)nicotinamide analogues to induce cell cycle arrest suggests an interaction with these regulatory components.

Apoptosis Induction and Pathways

A significant cellular effect of N-(2-pyridyl)nicotinamide and its analogues is the induction of apoptosis, or programmed cell death. This is a crucial process for removing damaged or unwanted cells and maintaining tissue homeostasis. The apoptotic pathway is a complex cascade of molecular events that can be broadly divided into two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Research indicates that N-(2-pyridyl)nicotinamide analogues primarily activate the intrinsic pathway of apoptosis.

The intrinsic pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane permeability. This results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which then activate a cascade of enzymes that dismantle the cell in a controlled manner. The identification of N-phenyl nicotinamides as a new class of potent inducers of apoptosis highlights the significance of this chemical scaffold in triggering this cellular self-destruction mechanism nih.gov.

A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes are present in an inactive pro-form in healthy cells and are activated in a hierarchical cascade upon receiving an apoptotic signal. Initiator caspases, such as caspase-9 in the intrinsic pathway, are activated first and in turn activate executioner caspases, like caspase-3.

Studies have shown that treatment with nicotinamide and its analogues leads to the activation of these key caspases. For example, nicotinamide has been demonstrated to induce apoptosis in rat hepatic stellate cells with the activation of caspase-3 nih.gov. The activation of caspase-3 is a critical step, as this enzyme is responsible for cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The ability of N-phenyl nicotinamides to activate caspases has been utilized in high-throughput screening assays to identify potent inducers of apoptosis nih.gov.

The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both pro-apoptotic members, such as Bax, and anti-apoptotic members, such as Bcl-2 itself. The ratio of these opposing factions is a critical determinant of a cell's susceptibility to apoptosis. An increase in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Research has shown that N-(2-pyridyl)nicotinamide analogues can modulate the expression of these key regulatory proteins. For instance, the compound 2-amino-nicotinamide has been found to enhance the levels of Bax while suppressing the levels of Bcl-2 in prostate cancer cell lines researchgate.net. This shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a crucial mechanism by which these compounds induce apoptosis. The modulation of Bcl-2 family proteins is a common strategy for anticancer agents, and the ability of these nicotinamide derivatives to alter this balance highlights their therapeutic potential.

Cell Proliferation and Growth Inhibition

Consistent with their ability to induce cell cycle arrest and apoptosis, N-(2-pyridyl)nicotinamide and its analogues exhibit significant anti-proliferative and growth-inhibitory effects on various cell types, particularly cancer cells. The inhibition of cell proliferation is a direct consequence of the disruption of the cell cycle and the induction of cell death.

A number of newly synthesized substituted nicotinamides have demonstrated interesting antitumor activity against human cancer cell lines, including hepatocellular and colon carcinoma cells acs.orgresearchgate.net. For example, the lead compound 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide showed a GI50 value of 0.21 microM in T47D breast cancer cells, indicating potent growth inhibition nih.gov. Furthermore, nicotinamide itself has been shown to inhibit the proliferation of hepatic stellate cells nih.gov. These findings underscore the broad-spectrum anti-proliferative activity of this class of compounds.

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D (Breast Cancer) | G2/M phase arrest | nih.gov |

| Nicotinamide | THP-1 (Leukemia) | G0/G1 phase arrest | d-nb.info |

| 2-amino-nicotinamide | PCa 22Rv1 and LNCaP (Prostate Cancer) | Apoptosis induction, Bax upregulation, Bcl-2 downregulation | researchgate.net |

| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D (Breast Cancer) | Growth inhibition (GI50 = 0.21 µM) | nih.gov |

| Nicotinamide | HSC-T6 (Hepatic Stellate Cells) | Inhibition of proliferation | nih.gov |

Metabolic Alterations and Energy Homeostasis

N-(2-pyridyl)nicotinamide and its analogues, as derivatives of nicotinamide, are intrinsically linked to cellular metabolism, particularly energy homeostasis. Nicotinamide is a precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in numerous redox reactions central to energy metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle nih.govahajournals.org. NAD+ and its reduced form, NADH, are essential for the production of ATP, the cell's primary energy currency ahajournals.orgnih.gov.

The balance of NAD+ and NADH is critical for maintaining cellular energy levels and redox state. The enzymes involved in NAD+ biosynthesis and recycling, such as nicotinamide phosphoribosyltransferase (NAMPT), are key regulators of these processes nih.gov. By influencing the levels of nicotinamide and its metabolites, N-(2-pyridyl)nicotinamide analogues can potentially disrupt NAD+ homeostasis and, consequently, cellular energy production.

Influence on Gene Expression and Epigenetic Modification

The influence of N-(2-pyridyl)nicotinamide and its analogues extends to the regulation of gene expression and epigenetic modifications. NAD+ is not only a coenzyme in metabolic reactions but also a substrate for several enzymes that play critical roles in gene regulation. These include the sirtuins, a class of NAD+-dependent deacetylases, and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and the regulation of chromatin structure.

Nicotinamide N-methyltransferase (NNMT) is a key enzyme that links NAD+ metabolism to epigenetic regulation by catalyzing the methylation of nicotinamide nih.govresearchgate.net. This process consumes S-adenosyl methionine (SAM), the universal methyl donor for methylation reactions, including DNA and histone methylation researchgate.net. By modulating the activity of NNMT or the availability of nicotinamide, N-(2-pyridyl)nicotinamide analogues can influence the cellular methylation potential and thereby alter epigenetic patterns and gene expression.

Impact on Protein Acetylation

Protein acetylation is a critical post-translational modification that regulates a vast array of cellular processes. The balance of acetylation is maintained by histone acetyltransferases (HATs) and histone deacetylases (HDACs). A key family of NAD+-dependent deacetylases is the sirtuins (SIRTs), which play crucial roles in metabolism, stress resistance, and longevity.

Nicotinamide, the parent compound of N-(2-pyridyl)nicotinamide, is a well-established pan-sirtuin inhibitor. nih.gov Sirtuins utilize NAD+ as a cofactor to remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. In this reaction, NAD+ is cleaved, releasing nicotinamide as a byproduct. High concentrations of nicotinamide can inhibit sirtuin activity through a feedback mechanism. nih.gov This inhibition can lead to an increase in the acetylation levels of various proteins, thereby altering their function and downstream signaling pathways.

Research into the structure-activity relationship of nicotinamide derivatives has sought to develop more potent and selective sirtuin inhibitors. For instance, constrained analogues of 3-aminobenzyloxy nicotinamide have been synthesized and shown to possess enhanced inhibitory activity against SIRT2, with excellent selectivity over SIRT1 and SIRT3. mdpi.com While specific data for N-(2-pyridyl)nicotinamide is not available, its structural similarity to nicotinamide suggests it could potentially interact with the nicotinamide binding pocket of sirtuins and modulate their activity.

Furthermore, studies with nicotinamide mononucleotide (NMN), a precursor to NAD+, have demonstrated that modulating NAD+ levels can significantly amend the protein acetylome. nih.govmdpi.com Administration of NMN in aged mice was found to reverse age-related increases in protein acetylation in the liver, particularly on proteins involved in metabolic pathways. nih.govmdpi.com This highlights the intricate link between nicotinamide-related compounds, NAD+ metabolism, and the global acetylation landscape of the cell.

Table 1: Impact of Nicotinamide and its Analogues on Protein Acetylation

| Compound/Analogue | Target Enzyme(s) | Effect on Acetylation | Cellular Process Affected |

| Nicotinamide (NAM) | Sirtuins (SIRT1-7) | Inhibition of deacetylation, leading to increased acetylation | Gene expression, metabolism, cell cycle |

| 3-Aminobenzyloxy nicotinamide analogues | SIRT2 | Selective inhibition of deacetylation | Potential in neurodegenerative diseases and cancer |

| Nicotinamide Mononucleotide (NMN) | Precursor to NAD+, affects Sirtuin activity | Reverses age-related hyperacetylation | Metabolism, cellular aging |

Immune Cell Modulation (e.g., Inflammation)

Nicotinamide and its derivatives have demonstrated significant immunomodulatory and anti-inflammatory properties. These effects are often attributed to their ability to influence the function of various immune cells and the production of inflammatory mediators.

Nicotinamide has been shown to possess potent anti-inflammatory effects. nih.gov It can inhibit the production of pro-inflammatory cytokines and modulate the inflammatory response. nih.gov The underlying mechanisms are thought to involve the inhibition of the transcription factor NF-κB, a key regulator of the inflammatory response. nih.gov

Studies on nicotinamide analogues have further elucidated their potential in modulating immune responses. For example, 1-Methylnicotinamide (B1211872) (MNA), a major metabolite of nicotinamide, has been shown to have efficient anti-inflammatory properties in vivo. nih.gov While both MNA and nicotinamide are anti-inflammatory, they can differentially affect the functions of activated macrophages. nih.gov

The broader class of pyridine (B92270) nucleotides, including NAD+, has been recognized for its role as an immune elicitor in certain contexts. nih.govnih.gov Extracellular NAD(P) can induce immune responses, suggesting a role for these molecules as damage-associated molecular patterns (DAMPs). nih.govnih.gov

The anti-inflammatory effects of nicotinamide and its analogues are linked to their influence on various immune cells. For instance, nicotinamide can impact the function of macrophages, which are key players in the inflammatory process. nih.gov By modulating the activity of these and other immune cells, nicotinamide derivatives can help to regulate the inflammatory cascade.

Table 2: Immune Modulatory Effects of Nicotinamide and its Analogues

| Compound/Analogue | Effect on Immune Cells | Impact on Inflammation |

| Nicotinamide (NAM) | Inhibits pro-inflammatory cytokine production, modulates macrophage function. | Potent anti-inflammatory effects. |

| 1-Methylnicotinamide (MNA) | Differentially affects activated macrophage functions compared to NAM. | Efficient in vivo anti-inflammatory agent. |

| NAD+ | Can act as an extracellular immune elicitor. | Induces immune responses as a potential DAMP. |

Vi. Pharmacological Investigations and Therapeutic Potential of N 2 Pyridyl Nicotinamide Derivatives

Anticancer Activities

Derivatives of N-(2-pyridyl)nicotinamide have emerged as a promising class of compounds in the search for novel anticancer agents. arabjchem.org Their therapeutic potential is attributed to their ability to interfere with critical pathways involved in tumor progression, including angiogenesis, drug resistance, and metastasis. semanticscholar.orgmdpi.com

Inhibition of Angiogenesis (VEGFR-2 Targeting)

A key strategy in cancer therapy is the inhibition of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. semanticscholar.org Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, making it a significant target for anticancer drugs. semanticscholar.orgnih.gov Several N-(2-pyridyl)nicotinamide derivatives have been designed and synthesized as potent inhibitors of VEGFR-2. semanticscholar.orgmdpi.com

The pyridine (B92270) moiety of these derivatives often serves as a "hinge-binding" head that interacts with the ATP-binding pocket of the VEGFR-2 enzyme. nih.gov This interaction is a critical feature of many VEGFR-2 inhibitors. nih.gov For instance, a novel synthesized pyridine derivative, (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide, demonstrated significant VEGFR-2 inhibition with an IC₅₀ value of 65 nM. nih.gov

Further studies on other nicotinamide (B372718) derivatives have shown potent anti-proliferative activities against various cancer cell lines. mdpi.com One particular derivative, referred to as compound 8 in a study, exhibited strong VEGFR-2 inhibitory activity with an IC₅₀ of 77.02 nM, comparable to the established drug sorafenib (B1663141) (IC₅₀ = 53.65 nM). mdpi.com This compound also showed potent cytotoxic effects against HCT-116 and HepG2 cancer cell lines. mdpi.com Similarly, another nicotinamide derivative, compound 10, was found to inhibit VEGFR-2 with an IC₅₀ value of 105.4 ± 0.896 nM. semanticscholar.org

The anti-angiogenic potential of these compounds is further supported by their cytotoxic effects on cancer cells that overexpress VEGFR-2. mdpi.com For example, a derivative designated as D-1 showed potent cytotoxic activity against HCT-116 and HepG-2 cells, with IC₅₀ values of 3.08 µM and 4.09 µM, respectively. nih.gov

Table 1: VEGFR-2 Inhibition and Cytotoxic Activity of Selected N-(2-pyridyl)nicotinamide Derivatives

| Compound | VEGFR-2 IC₅₀ (nM) | Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide (Compound 10) | 65 | HepG2 | 21.00 | nih.gov |

| MCF-7 | 26.10 | nih.gov | ||

| Compound 8 | 77.02 | HCT-116 | 5.4 | mdpi.com |

| HepG2 | 7.1 | mdpi.com | ||

| Compound 10 (from another study) | 105.4 ± 0.896 | HepG2 | 35.78 ± 0.863 | semanticscholar.org |

| MCF-7 | 57.62 ± 0.871 | semanticscholar.org | ||

| Compound D-1 | Not Specified | HCT-116 | 3.08 | nih.gov |

| HepG-2 | 4.09 | nih.gov |

Reversal of Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. While direct studies on N-(2-pyridyl)nicotinamide for MDR reversal are limited, research on related pyridine analogues has shown promise. Some pyridine derivatives have demonstrated the ability to reverse drug resistance in multidrug-resistant human carcinoma cell lines. This effect is often more potent than their dihydropyridine (B1217469) counterparts and is associated with lower calcium channel blocking activity.

Effects on Tumor Growth and Metastasis

The inhibition of angiogenesis by N-(2-pyridyl)nicotinamide derivatives directly impacts tumor growth and metastasis by limiting the nutrient and oxygen supply to tumors. semanticscholar.org By blocking VEGFR-2 signaling, these compounds can effectively reduce tumor progression. semanticscholar.org Furthermore, nicotinamide itself has been shown to have tumor-suppressive properties by affecting key processes like proliferation, apoptosis, invasion, and metastasis in various cancers. mdpi.com In mouse models of hepatocellular carcinoma, the nicotinamide precursor nicotinamide riboside (NR) was found to reduce the incidence of multi-organ metastasis. mdpi.com While these findings are promising, more specific research is needed to fully elucidate the direct effects of N-(2-pyridyl)nicotinamide on tumor growth and metastasis.

Neurological and Neurodegenerative Applications

The therapeutic potential of nicotinamide and its derivatives extends to the field of neurology, with a growing body of evidence suggesting their utility in protecting against neuronal damage and dysfunction.

Neuroprotection

Nicotinamide has demonstrated neuroprotective properties in various models of neurodegenerative diseases. nih.govmdpi.com It is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production. nih.govnih.gov Oxidative stress and subsequent DNA damage are implicated in neuronal cell death in neurodegenerative conditions. mdpi.comnih.gov Nicotinamide can counteract this by boosting NAD+ levels, which is essential for the activity of enzymes like poly(ADP-ribose) polymerase (PARP) that are involved in DNA repair. nih.govresearchgate.net